3-(Dimethylamino)-4-methylphenol

描述

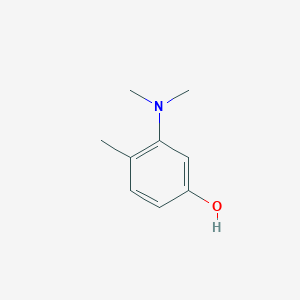

3-(Dimethylamino)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a dimethylamino group and a methyl group attached to a benzene ring with a hydroxyl group

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 3-(Dimethylamino)-4-methylphenol typically involves the reaction of dimethylamine with resorcinol. The process begins with the reaction of dimethylamine aqueous solution and resorcinol to obtain crude this compound. This crude product is then treated with industrial liquid alkali, followed by extraction with toluene to remove by-products. The aqueous phase is neutralized, washed to remove unreacted resorcinol, and finally subjected to vacuum distillation to obtain pure this compound .

Industrial Production Methods

The industrial production of this compound follows a similar process but on a larger scale. The use of industrial-grade reagents and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be simple, safe, and efficient, making it suitable for large-scale production .

化学反应分析

Types of Reactions

3-(Dimethylamino)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

科学研究应用

Applications in Polymer Manufacturing

1. Epoxy Resin Curing Agent

- Description : 3-(Dimethylamino)-4-methylphenol is utilized as a curing agent in epoxy resins. It facilitates the cross-linking process, enhancing the mechanical properties of the resulting polymer.

- Case Study : A novel synthesis method improved the efficiency of producing epoxy resins by minimizing waste and energy use compared to traditional methods that relied on formaldehyde solutions .

2. Phenolic Resins

- Description : The compound is also employed in the formulation of phenolic resins, which are widely used in adhesives, coatings, and composite materials due to their excellent thermal stability.

- Data Table :

| Property | Value |

|---|---|

| Viscosity | 150-250 mPa·s |

| Amine Value | 600-630 mg KOH/g |

| Wastewater Production | Reduced by ~600 kg |

Pharmaceutical Applications

1. Anticancer Activity

- Description : Research indicates that derivatives of this compound exhibit significant anticancer properties against various human tumor cells.

- Case Study : A study conducted by the National Cancer Institute demonstrated that compounds derived from this compound showed promising results in inhibiting cell growth in cancer cell lines .

2. Antioxidant Properties

- Description : The compound has been investigated for its antioxidant capabilities, which can protect cells from oxidative stress.

- Research Findings : Compounds related to this compound displayed antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Environmental Impact

The synthesis of this compound using modern techniques not only improves yield but also aligns with green chemistry principles by reducing hazardous waste and energy consumption. The shift from traditional formaldehyde sources to paraformaldehyde significantly lowers the environmental footprint associated with its production .

作用机制

The mechanism of action of 3-(Dimethylamino)-4-methylphenol involves its interaction with various molecular targets and pathways. The compound can act as an acetylcholinesterase inhibitor, affecting neurotransmission in the nervous system. It may also interact with other enzymes and receptors, leading to diverse biological effects .

相似化合物的比较

Similar Compounds

Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.

Dimethylaniline: Used in the production of dyes and explosives.

Methylaminoquinolines: Studied for their medicinal properties, including antimalarial activity.

Uniqueness

3-(Dimethylamino)-4-methylphenol is unique due to its specific structural features, such as the presence of both a dimethylamino group and a methyl group on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

生物活性

3-(Dimethylamino)-4-methylphenol, also known as DMAMP, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₃N₁O

- Molecular Weight : Approximately 149.21 g/mol

- Physical Appearance : Typically appears as a white to off-white crystalline solid.

- Solubility : Soluble in water and various organic solvents, enhancing its applicability in biological studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and bactericidal properties. These activities are attributed to its ability to disrupt bacterial cell membranes, leading to cell death. Studies have shown that DMAMP is effective against a range of pathogens, making it a potential candidate for use in the food industry and medical applications.

- Mechanism of Action : The compound interacts with cellular membranes, altering their integrity and function. This disruption is crucial for its bactericidal effect.

Anticancer Potential

In addition to its antimicrobial properties, DMAMP has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although detailed mechanisms remain under exploration.

- Cell Line Studies : Various cancer cell lines have been subjected to treatment with DMAMP, with results indicating reduced viability and increased apoptosis in treated cells.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study demonstrated the effectiveness of DMAMP against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

- Comparative analysis with standard antibiotics revealed that DMAMP possesses a unique mechanism that could complement existing treatments.

-

Anticancer Activity :

- In vitro studies on breast cancer cell lines (e.g., MCF-7) indicated that DMAMP reduced cell proliferation by approximately 50% at a concentration of 25 µg/mL after 48 hours of treatment.

- Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, suggesting potential pathways for therapeutic intervention.

Data Table: Biological Activities of this compound

| Biological Activity | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Membrane disruption |

| Antimicrobial | Escherichia coli | 32 | Membrane disruption |

| Anticancer | MCF-7 (breast cancer) | 25 | Induction of apoptosis |

Future Directions

Despite the promising findings regarding the biological activity of this compound, further research is essential to fully elucidate its mechanisms and potential therapeutic applications. Areas for future investigation include:

- In vivo Studies : Conducting animal model studies to assess efficacy and safety profiles.

- Mechanistic Studies : Exploring specific molecular pathways affected by DMAMP in both microbial and cancer cells.

- Formulation Development : Investigating the formulation of DMAMP for enhanced delivery in clinical settings.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Dimethylamino)-4-methylphenol, and what characterization techniques are essential for confirming its purity and structure?

- Methodological Answer : The compound can be synthesized via Schiff base formation, where a multidentate ligand is prepared by condensing this compound with aldehydes or amines under reflux in polar solvents (e.g., ethanol or methanol). Characterization should include ¹H/¹³C NMR to confirm proton environments and carbon frameworks, FT-IR to identify functional groups (e.g., phenolic -OH, C-N stretches), and mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight. Purity can be assessed using HPLC with UV detection at 254 nm .

Q. What safety considerations and experimental protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Conduct a thorough hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Key steps include:

- Risk Assessment : Evaluate toxicity (e.g., skin/eye irritation), flammability, and gas evolution during reactions.

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to mitigate vapor exposure.

- Waste Disposal : Neutralize phenolic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers investigate the interaction mechanisms between this compound derivatives and biological macromolecules like DNA?

- Methodological Answer :

- UV-Vis Spectroscopy : Monitor hypochromism or bathochromic shifts in absorption spectra to detect intercalation (e.g., λₘₐₓ shifts at 260 nm for DNA) .

- Fluorescence Quenching : Use ethidium bromide displacement assays to quantify binding constants (e.g., Stern-Volmer plots).

- Viscosity Measurements : An increase in DNA solution viscosity supports intercalative binding, while groove binding shows minimal changes .

Q. How can computational methods like TD-DFT resolve discrepancies between experimental and theoretical electronic transition data in dimethylamino-substituted phenolic compounds?

- Methodological Answer :

- Time-Dependent Density Functional Theory (TD-DFT) : Optimize molecular geometry using B3LYP/6-311++G(d,p) basis sets. Compare calculated excitation energies (e.g., HOMO→LUMO transitions) with experimental UV-Vis data. Adjust solvation models (e.g., PCM for aqueous environments) to align theoretical and observed λₘₐₓ values .

Q. What experimental design strategies are effective in optimizing the photocatalytic degradation of phenolic compounds structurally related to this compound?

- Methodological Answer :

- Central Composite Design (CCD) : Vary parameters like catalyst load, pH, and irradiation time in a factorial matrix. Use regression models (e.g., Eq. 4–5 in ) to predict degradation efficiency. Validate with ANOVA (p < 0.05) and optimize via response surface methodology (RSM) .

Q. In studying the cytotoxicity of this compound derivatives, how can researchers differentiate between intercalative and non-intercalative binding modes with DNA?

- Methodological Answer :

- Competitive Binding Assays : Compare IC₅₀ values in the presence of known intercalators (e.g., ethidium bromide) vs. groove binders (e.g., Hoechst 33258).

- Circular Dichroism (CD) : Intercalation alters DNA’s B-form CD signature (e.g., reduced positive band at 275 nm), while groove binding preserves it .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data when synthesizing this compound complexes?

- Methodological Answer :

- Multi-Technique Validation : Cross-verify NMR shifts with X-ray crystallography (if crystals are obtainable). For ambiguous IR peaks, use isotopic labeling (e.g., deuterated solvents) to isolate vibrational modes.

- Batch-to-Batch Reproducibility : Test synthetic conditions (e.g., solvent purity, reaction time) to identify variability sources .

属性

IUPAC Name |

3-(dimethylamino)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-4-5-8(11)6-9(7)10(2)3/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFUXWBKBSWKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074847 | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-dimethylamino-4-methylphenol is a red liquid with phenolic odor. | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

119-31-3 | |

| Record name | 3-DIMETHYLAMINO-4-METHYLPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20228 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-(dimethylamino)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Dimethylamino-p-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)-4-methylphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R884Z8U9RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。